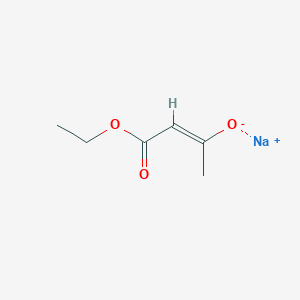

Ethyl acetoacetate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLPINAPVLRJBZ-FXRZFVDSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl Acetoacetate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate (B1235776) sodium salt, a key intermediate in organic synthesis, is the sodium enolate of ethyl acetoacetate. This white to light yellow powder is a versatile reagent widely employed in the formation of carbon-carbon bonds and the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the nucleophilic character of the enolate, making it a valuable tool in acetoacetic ester synthesis, Knoevenagel condensation, and Hantzsch pyridine (B92270) synthesis, among other reactions. This guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and visual aids to support researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl acetoacetate sodium salt is a stable compound under recommended storage conditions. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 20412-62-8 | [1] |

| Molecular Formula | C₆H₉NaO₃ | |

| Molecular Weight | 152.12 g/mol | |

| Appearance | White to light yellow to beige powder or crystals | |

| Melting Point | 168 °C (decomposes) | |

| Solubility | Soluble in water. | [2] |

| Storage | Store at 2-8°C |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of ethyl acetoacetate shows characteristic peaks for the C=O stretching of the ketone and ester groups. Upon formation of the sodium salt, the enolate structure leads to a delocalization of the negative charge, which is reflected in the IR spectrum. A representative IR spectrum for ethyl acetoacetate is available, and the changes upon enolate formation can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ethyl acetoacetate are well-documented.[3][4][5][6] The presence of both keto and enol tautomers at room temperature is evident in the spectra. The addition of a base to form the sodium salt leads to the disappearance of the signals corresponding to the α-protons of the keto form and the vinyl and hydroxyl protons of the enol form, and the appearance of a new set of signals corresponding to the enolate.[3]

Synthesis of this compound

This compound is typically prepared in situ or isolated from the Claisen condensation of ethyl acetate (B1210297).

Experimental Protocol: Claisen Condensation

This classic laboratory procedure involves the self-condensation of ethyl acetate in the presence of a strong base, such as sodium ethoxide, which is often generated from sodium metal and a catalytic amount of ethanol (B145695).

Materials:

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Ethanol (absolute)

-

Inert solvent (e.g., toluene, xylene)

-

Apparatus for reflux with exclusion of moisture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a dispersion of sodium metal in an inert solvent is prepared.

-

A small amount of absolute ethanol is added to initiate the formation of sodium ethoxide.

-

Anhydrous ethyl acetate is then added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux until all the sodium has reacted.

-

The resulting thick slurry contains the this compound, which can be used directly in subsequent reactions or isolated by filtration and washing with a non-polar solvent.

Key Synthetic Applications

This compound is a cornerstone in the synthesis of a multitude of organic compounds, particularly in the pharmaceutical industry. Its utility is highlighted in the following key reactions.

Acetoacetic Ester Synthesis

This synthesis allows for the preparation of α-substituted and α,α-disubstituted acetones. The enolate of ethyl acetoacetate is alkylated with an alkyl halide, followed by hydrolysis and decarboxylation.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous ethanol or other suitable solvent

-

Apparatus for reflux

Procedure:

-

This compound is dissolved or suspended in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The alkyl halide is added dropwise to the stirred solution at room temperature or with gentle heating.

-

The reaction mixture is then heated at reflux for a specified period to ensure complete reaction.

-

After cooling, the precipitated sodium halide is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude α-alkylated ethyl acetoacetate, which can be purified by distillation.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl acetoacetate, in the presence of a basic catalyst. The use of this compound can simplify the procedure by eliminating the need for an additional base.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

A suitable solvent (e.g., ethanol, toluene)

-

Apparatus for azeotropic removal of water (Dean-Stark trap) if necessary

Procedure:

-

This compound and the aromatic aldehyde are dissolved in a suitable solvent in a round-bottom flask.

-

The reaction mixture is heated at reflux. If water is formed during the reaction, it can be removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization or column chromatography.

Hantzsch Pyridine Synthesis

This multi-component reaction is a classic method for the synthesis of dihydropyridines, which can then be oxidized to pyridines. The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate). Using this compound can facilitate the initial condensation steps.

Materials:

-

This compound

-

An aldehyde (e.g., formaldehyde, benzaldehyde)

-

Ammonium acetate

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Apparatus for reflux

Procedure:

-

In a round-bottom flask, this compound, the aldehyde, and ammonium acetate are combined in a suitable solvent.

-

The mixture is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the dihydropyridine (B1217469) product often precipitates out of the solution.

-

The product is collected by filtration and can be purified by recrystallization.[7][8][9][10]

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a convenient and efficient route to a wide range of valuable compounds. Its role in the formation of carbon-carbon bonds and the construction of heterocyclic systems makes it particularly important in the field of medicinal chemistry and drug development. This guide has provided a detailed overview of its properties, synthesis, and key applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. アセト酢酸エチル ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl acetoacetate(141-97-9) 13C NMR [m.chemicalbook.com]

- 5. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]

- 6. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. nanobioletters.com [nanobioletters.com]

Tautomeric Equilibrium of Ethyl Acetoacetate and its Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the keto-enol tautomerism of ethyl acetoacetate (B1235776) and the structural characteristics of its corresponding sodium salt. This information is critical for professionals in drug development and organic synthesis, where the reactivity and equilibrium of β-dicarbonyl compounds are of paramount importance.

Introduction to Tautomerism in Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is a classic example of a compound exhibiting keto-enol tautomerism, a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This equilibrium is not a resonance phenomenon, as it involves the movement of both electrons and a proton.[3] The interconversion between the two tautomers is a dynamic process, and the position of the equilibrium is highly sensitive to various factors, including the solvent, temperature, and concentration.[4][5]

The keto form is generally the more stable tautomer for simple carbonyl compounds due to the greater bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl compounds like ethyl acetoacetate, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making its presence at equilibrium substantial.[1][3]

The Keto-Enol Equilibrium

The tautomeric equilibrium of ethyl acetoacetate involves the interconversion of the keto and enol forms.

Caption: Keto-enol tautomerism of ethyl acetoacetate.

Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is dictated by the relative stabilities of the two forms, which are influenced by several factors:

-

Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents, such as hexane (B92381) and toluene, favor the enol form.[6] This is because the intramolecular hydrogen bond in the enol form is more stable in a non-polar environment. In contrast, polar protic solvents, like water and ethanol, can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[6][7]

-

Temperature: The effect of temperature on the equilibrium is compound-specific. For ethyl acetoacetate, studies have shown that the equilibrium composition does not change markedly with temperature.[5] However, for other β-dicarbonyl compounds like acetylacetone, a greater temperature dependence is observed.[5]

-

Concentration: In non-polar solvents, dilution can favor the enol form as it minimizes intermolecular interactions that could disrupt the internal hydrogen bond of the enol.

Quantitative Analysis of the Tautomeric Equilibrium

The percentage of the enol form at equilibrium can be quantitatively determined using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant, Keq, is given by the ratio of the concentration of the enol form to the keto form.

Table 1: Percentage of Enol Form of Ethyl Acetoacetate in Various Solvents at Room Temperature

| Solvent | % Enol Form | Reference |

| Water | 0.4 | [6] |

| Ethanol | 12.0 | |

| Chloroform | 8.0 | [8] |

| Carbon Tetrachloride | 49.0 | |

| Toluene | 19.8 | [6] |

| n-Hexane | ~46 | |

| Neat (pure liquid) | 7.5 - 10 | [9][10] |

The Sodium Salt of Ethyl Acetoacetate

Treatment of ethyl acetoacetate with a strong base, such as sodium ethoxide, results in the deprotonation of the α-carbon to form the sodium salt of ethyl acetoacetate.[11] This salt exists predominantly as the sodium enolate, a resonance-stabilized anion that is a powerful nucleophile in organic synthesis.

Caption: Resonance stabilization of the ethyl acetoacetate enolate anion.

The negative charge is delocalized over the oxygen and carbon atoms, which contributes to its stability and reactivity.[7] The sodium enolate is a key intermediate in the acetoacetic ester synthesis, where it undergoes alkylation reactions to form a wide variety of substituted ketones.[12]

Experimental Protocols

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Objective: To quantify the percentage of keto and enol forms of ethyl acetoacetate in a given solvent.

Methodology:

-

Sample Preparation: Prepare a solution of ethyl acetoacetate in the desired deuterated solvent (e.g., CDCl3, D2O) at a known concentration (typically 5-10% v/v).

-

NMR Acquisition: Acquire a 1H NMR spectrum of the sample using a standard NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: The α-protons (CH2) typically appear as a singlet around 3.4-3.6 ppm. The methyl protons of the acetyl group appear as a singlet around 2.2 ppm.

-

Enol form: The vinylic proton (=CH) appears as a singlet around 5.0-5.1 ppm. The enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift, often around 12 ppm, due to intramolecular hydrogen bonding. The methyl protons of the acetyl group appear as a singlet around 1.9-2.0 ppm.

-

-

-

Quantification: Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-CH2 singlet) and a signal unique to the enol form (e.g., the vinylic =CH singlet).

-

Calculation: The percentage of the enol form is calculated as follows:

% Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / n))] * 100

Where 'n' is the number of protons giving rise to the keto signal (n=2 for the α-CH2).

Caption: Workflow for NMR determination of tautomeric equilibrium.

Preparation of Sodium Ethyl Acetoacetate

Objective: To synthesize the sodium salt of ethyl acetoacetate for use as a nucleophile in subsequent reactions.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of sodium ethoxide in absolute ethanol. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetoacetate dropwise from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the sodium enolate.

-

Isolation (if required): The resulting solution of sodium ethyl acetoacetate can often be used directly in the next synthetic step. If isolation is necessary, the solvent can be removed under reduced pressure to yield the solid sodium salt.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy can be used to qualitatively identify the presence of both keto and enol forms.

-

Keto form: Shows two characteristic C=O stretching bands: one for the ketone (~1745 cm-1) and one for the ester (~1720 cm-1).[12]

-

Enol form: The C=O stretch is shifted to a lower frequency (~1650 cm-1) due to conjugation with the C=C bond. A broad O-H stretching band is also observed in the region of 2500-3200 cm-1 due to the intramolecularly hydrogen-bonded hydroxyl group. A C=C stretching band appears around 1600 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As detailed in the experimental protocol, 1H NMR is a powerful tool for both qualitative and quantitative analysis of the tautomeric mixture. 13C NMR can also be used to distinguish between the tautomers.

Conclusion

The tautomerism of ethyl acetoacetate and the nucleophilic nature of its sodium salt are fundamental concepts in organic chemistry with significant implications for synthetic strategy and drug design. A thorough understanding of the factors governing the keto-enol equilibrium allows for the manipulation of reaction conditions to favor the desired tautomer and achieve specific synthetic outcomes. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this versatile β-dicarbonyl compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

The Acidity of α-Hydrogens in Ethyl Acetoacetate: A Technical Guide to Salt Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and practical aspects of the acidity of α-hydrogens in ethyl acetoacetate (B1235776), a cornerstone concept in synthetic organic chemistry with significant implications for drug development and materials science. This document provides a comprehensive overview of the structural factors influencing this acidity, quantitative data for comparative analysis, detailed experimental protocols for enolate salt formation, and visual representations of the underlying chemical principles.

Core Concepts: The Enhanced Acidity of α-Hydrogens

Ethyl acetoacetate possesses two types of α-hydrogens: those on the methylene (B1212753) group situated between the two carbonyl functionalities (Cα-H) and those on the terminal methyl group (Cγ-H). The protons on the central methylene carbon exhibit significantly greater acidity than those of a typical ketone or ester. This heightened acidity is a direct consequence of the unique electronic environment created by the adjacent carbonyl groups.

Upon deprotonation of the α-carbon, the resulting carbanion, known as an enolate, is stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester carbonyl groups. This charge delocalization effectively disperses the negative charge, leading to a more stable conjugate base and, consequently, a more acidic parent compound.[1][2][3][4][5][6] The α-hydrogens of the terminal methyl group are considerably less acidic as their removal results in an anion that is only stabilized by the adjacent ketone, lacking the dual stabilization of the methylene protons.[7][8]

Quantitative Analysis of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The α-hydrogens of the methylene group in ethyl acetoacetate have a pKa of approximately 10-11, making them significantly more acidic than the α-hydrogens of a simple ketone (pKa ≈ 19-21) or ester (pKa ≈ 23-25).[2][5][9][10][11] This enhanced acidity allows for deprotonation by moderately strong bases, such as sodium ethoxide.[4][9][12]

For comparative purposes, the pKa values of ethyl acetoacetate and related β-dicarbonyl compounds are summarized in the table below.

| Compound Name | Structure | pKa of most acidic α-H |

| Acetylacetone (2,4-Pentanedione) | CH₃COCH₂COCH₃ | ~9 |

| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | ~10-11 |

| Diethyl Malonate | CH₃CH₂OOCCH₂COOCH₂CH₃ | ~13 |

| 1,3-Cyclohexanedione | C₆H₈O₂ | ~5 |

| Meldrum's Acid | C₆H₈O₄ | ~4.8 |

Experimental Protocols for Salt Formation

The formation of the sodium salt of ethyl acetoacetate is a critical step in many synthetic transformations, most notably the acetoacetic ester synthesis.[12][13] The following protocols detail the preparation of sodium ethoxide and its subsequent use to generate the ethyl acetoacetate enolate.

Protocol 1: Preparation of Sodium Ethoxide in Ethanol (B145695)

This in situ preparation of sodium ethoxide is a common and effective method for generating the base required for the deprotonation of ethyl acetoacetate.

Materials:

-

Absolute Ethanol

-

Sodium metal, clean and free of oxide layer

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnetic stirrer and stir bar

Procedure:

-

Ensure all glassware is thoroughly dried to prevent reaction of sodium with water.

-

Assemble the apparatus under a gentle flow of dry nitrogen.

-

Place the desired volume of absolute ethanol in the three-necked flask.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol at a rate that maintains a controllable evolution of hydrogen gas. The reaction is exothermic.

-

Stir the mixture until all the sodium has dissolved completely, yielding a clear solution of sodium ethoxide in ethanol.

Protocol 2: Formation of Sodium Ethyl Acetoacetate

This protocol describes the deprotonation of ethyl acetoacetate using a previously prepared or commercially available solution of sodium ethoxide.

Materials:

-

Ethyl acetoacetate, dry

-

Sodium ethoxide solution in ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask with a magnetic stirrer and a nitrogen inlet.

Procedure:

-

Under a nitrogen atmosphere, place the desired amount of ethyl acetoacetate in the round-bottom flask.

-

If using a solvent, add anhydrous diethyl ether or THF.

-

Cool the flask in an ice bath.

-

Slowly add the sodium ethoxide solution to the stirred ethyl acetoacetate solution.

-

A precipitate of sodium ethyl acetoacetate may form.

-

Allow the reaction to stir for 30-60 minutes to ensure complete deprotonation. The resulting solution or suspension of the sodium salt is now ready for subsequent reactions.

Visualizing the Chemistry

The following diagrams, generated using Graphviz, illustrate the key chemical principles and workflows discussed in this guide.

Caption: Deprotonation and Resonance Stabilization.

Caption: Experimental Workflow for Salt Formation.

Conclusion

The pronounced acidity of the α-hydrogens in ethyl acetoacetate is a fundamental principle that underpins its utility as a versatile building block in organic synthesis. A thorough understanding of the factors governing this acidity, coupled with robust experimental protocols for enolate generation, is essential for researchers and professionals in the field of drug development and chemical sciences. The quantitative data and methodologies presented in this guide serve as a valuable resource for the effective application of ethyl acetoacetate chemistry in the synthesis of complex molecular architectures.

References

- 1. echemi.com [echemi.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.indiana.edu [chem.indiana.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vanderbilt.edu [vanderbilt.edu]

Synthesis of ethyl acetoacetate sodium salt via Claisen condensation

An In-depth Technical Guide to the Synthesis of Ethyl Acetoacetate (B1235776) Sodium Salt via Claisen Condensation

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilized for the synthesis of β-keto esters or β-diketones from esters or a combination of an ester and a carbonyl compound in the presence of a strong base.[1][2] This reaction, first detailed by Rainer Ludwig Claisen in 1887, is pivotal for creating versatile intermediates in the production of a wide array of compounds, including pharmaceuticals like analgesics and antibiotics, as well as dyes, perfumes, and plastics.[1][3]

This guide provides a comprehensive overview of the synthesis of ethyl acetoacetate sodium salt, a key intermediate, through the self-condensation of ethyl acetate (B1210297). It details the reaction mechanism, experimental protocols, and quantitative data relevant to researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism

The Claisen condensation of ethyl acetate proceeds via the nucleophilic acyl substitution of one ester molecule by the enolate of another.[4][5] The reaction is base-promoted, typically using sodium ethoxide, and requires a full equivalent of the base because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4][6] The resulting product, ethyl acetoacetate, is a stronger acid (pKa ≈ 11) than the starting materials, and its deprotonation by the alkoxide base drives the equilibrium to favor the product.[4][7]

The mechanism involves the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from an ethyl acetate molecule to form a resonance-stabilized enolate ion.[4][8]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule, forming a tetrahedral intermediate.[4][6]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group.[4]

-

Deprotonation: The newly formed ethyl acetoacetate has highly acidic methylene (B1212753) protons (α-hydrogens located between two carbonyl groups). The ethoxide ion, regenerated in the previous step, rapidly deprotonates the ethyl acetoacetate to form the resonance-stabilized sodium salt of the ethyl acetoacetate enolate.[4] This final step is crucial as it drives the reaction to completion.[2]

-

Acidification: Subsequent acidification of the reaction mixture neutralizes the enolate salt to yield the final ethyl acetoacetate product.[3]

Caption: Mechanism of the Claisen condensation for ethyl acetoacetate synthesis.

Experimental Protocols

The synthesis of ethyl acetoacetate can be performed using various protocols. A common laboratory method involves the in situ formation of sodium ethoxide from sodium metal and ethanol present in the ethyl acetate.

Protocol 1: Synthesis using Sodium Metal

This procedure is adapted from established organic syntheses.[1][9]

Materials:

-

Ethyl acetate (must be free of water, containing 2-3% ethanol)[3][9]

-

Sodium metal, clean and finely sliced or as wire[9]

-

Calcium chloride (anhydrous) for drying[3]

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup: In a round-bottomed flask fitted with an efficient reflux condenser, place 500 g (5.7 moles) of ethyl acetate.[9]

-

Addition of Sodium: Add 50 g (2.2 atoms) of clean sodium wire or finely sliced sodium to the flask.[9] It is crucial to avoid exposure of sodium to air to prevent the formation of sodium hydroxide.[9]

-

Initiation and Reflux: The reaction may start slowly and require gentle warming on a water bath.[3][9] Once initiated, the reaction proceeds vigorously, and cooling may be necessary to control the reflux.[9] Continue the reflux for 2 to 3 hours or until all the sodium has dissolved, at which point the mixture often develops an orange color.[3]

-

Acidification: After the reaction is complete and the mixture has cooled, add approximately 275 cc of 50% acetic acid to make the solution slightly acidic.[3][9] This step dissolves the solid sodium salt and forms two layers.[3]

-

Work-up: Transfer the mixture to a separatory funnel. If necessary, add salt to facilitate the separation of the ester layer.[9] Separate the upper organic layer.

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride.[3][9] Filter the dried ester and purify it by fractional distillation under reduced pressure.[9] The ethyl acetoacetate fraction typically boils at 76–80°C at 18 mm Hg.[9]

Quantitative Data

The yield of ethyl acetoacetate is influenced by factors such as the purity of reagents and reaction conditions. Removal of the ethanol byproduct as it is formed can significantly increase the yield.[9]

| Reactants (Ethyl Acetate) | Reactants (Sodium) | Base | Reaction Time | Temperature | Yield | Reference |

| 500 g (5.7 moles) | 50 g (2.2 atoms) | Sodium (in situ) | 2-3 hours | Reflux | 28-29% (105-110 g) | [9] |

| 2000 g | 200 g | Sodium (in situ) | Not specified | Reflux | 26-28% (515-568 g) | [9] |

| 90 mL | 7 g | Sodium (in situ) | 2-3 hours | Reflux | 25% | [3] |

| 0.2 moles | 0.1 moles | Sodium Ethoxide | 2 hours | 82 °C | 91.55% | [10] |

Note: The study achieving 91.55% yield optimized conditions including the mole ratio of ethyl acetate, ethanol, and sodium metal (2:1:1).[10] Yields can be reported to be as high as 80% when the ethanol byproduct is removed during the reaction.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for synthesizing ethyl acetoacetate.

Caption: Workflow for the synthesis and purification of ethyl acetoacetate.

Conclusion

The Claisen condensation remains a highly effective and widely applied method for the synthesis of this compound and its corresponding β-keto ester. A thorough understanding of the reaction mechanism, particularly the role of the base in driving the equilibrium, is critical for optimizing reaction conditions. While traditional protocols provide reliable, moderate yields, recent studies demonstrate that careful control of stoichiometry and temperature can lead to significantly improved outcomes. The procedures and data presented herein offer a detailed guide for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. google.com [google.com]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. google.com [google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]

An In-depth Technical Guide to the Mechanism of Sodium Ethoxide in Ethyl Acetoacetate Salt Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical mechanism, experimental protocols, and quantitative data associated with the formation of the sodium salt of ethyl acetoacetate (B1235776) when treated with sodium ethoxide. This reaction is fundamental in organic synthesis, particularly in the context of the acetoacetic ester synthesis, which is a versatile method for the preparation of ketones and substituted acetic acids.

Core Mechanism: Deprotonation and Enolate Formation

Ethyl acetoacetate (EAA) is a β-keto ester characterized by the presence of a methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups (a ketone and an ester). This structural feature, known as an "active methylene" group, renders the α-hydrogens unusually acidic for a carbon acid, with a pKa of approximately 11.[1] This acidity is the cornerstone of its reactivity with strong bases like sodium ethoxide.

Sodium ethoxide (NaOEt), a strong alkoxide base, readily deprotonates the α-carbon of ethyl acetoacetate. The ethoxide ion (EtO⁻) abstracts a proton from the active methylene group, leading to the formation of a resonance-stabilized enolate anion and ethanol.

The resulting enolate anion is a potent nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.[1] The negative charge is delocalized across the oxygen atoms of both the ketone and ester carbonyls, as well as the α-carbon. This delocalization significantly stabilizes the conjugate base, which drives the deprotonation equilibrium to the right. The final product is the sodium salt of the ethyl acetoacetate enolate.

Reaction Pathway

The overall transformation can be summarized as follows:

-

Deprotonation: The ethoxide ion attacks an acidic α-hydrogen of ethyl acetoacetate.

-

Enolate Formation: A resonance-stabilized enolate anion is formed.

-

Salt Formation: The enolate anion associates with the sodium cation (Na⁺) to form the sodium salt.

Caption: Mechanism of ethyl acetoacetate salt formation.

Quantitative Data Summary

The reactivity of ethyl acetoacetate and the stability of its enolate are governed by its keto-enol tautomerism and the acidity of the α-protons. The equilibrium between the keto and enol forms is highly dependent on the solvent.

| Parameter | Value | Solvent | Reference |

| pKa of α-hydrogens | ~11 | (General) | [1] |

| Enol Tautomer % | < 2% | D₂O | [2] |

| Enol Tautomer % | 7.2 ± 0.5% | Neat Liquid (~20°C) | [3] |

| Enol Tautomer % | 49% | CCl₄ | [2] |

| Equilibrium Conversion | ~50% | Using 1 equivalent of base | [4] |

| Yield (Claisen Cond.) | 85-90% | With excess ethyl acetate (B1210297) | [4] |

Experimental Protocols

The formation of sodium ethyl acetoacetate is an integral step in the Claisen condensation, which is the synthesis of ethyl acetoacetate from ethyl acetate. The protocol below is adapted from established procedures for this synthesis, focusing on the generation of the sodium salt intermediate.[5][6]

Synthesis of Sodium Ethyl Acetoacetate from Ethyl Acetate

This procedure describes the Claisen condensation, where sodium ethoxide acts as a strong base to catalyze the reaction, forming the sodium salt of ethyl acetoacetate as an intermediate before acidification.

-

Reagents:

-

Anhydrous Ethyl Acetate (must be free from water)[5]

-

Sodium Ethoxide (or clean sodium metal to generate it in situ with anhydrous ethanol)

-

Anhydrous Ethanol (if starting from sodium metal)

-

Inert solvent (e.g., benzene (B151609) or THF, optional)[4]

-

-

Procedure:

-

Preparation of Sodium Ethoxide (if not using pre-formed): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add clean, small pieces of sodium metal portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous ethyl acetate. The reaction is typically performed with an excess of ethyl acetate to drive the equilibrium towards the product.[4]

-

Condensation: The mixture is heated to reflux. The ethoxide ion deprotonates an ethyl acetate molecule to form an ester enolate. This enolate then attacks the carbonyl carbon of a second ethyl acetate molecule.[7][8]

-

Formation of the Salt: After the nucleophilic attack and subsequent elimination of an ethoxide ion, the newly formed ethyl acetoacetate is immediately deprotonated by the strongly basic medium to form the sodium salt of its enolate.[8] This final deprotonation step is crucial as it drives the reaction to completion.

-

Isolation (as Ethyl Acetoacetate): To isolate the final ethyl acetoacetate product (not the salt), the reaction mixture is cooled and then carefully acidified (e.g., with dilute acetic acid or sulfuric acid) to neutralize the enolate salt.[6][9] The organic layer is then separated, washed, dried, and purified by fractional distillation under reduced pressure.[6][9]

-

Caption: Workflow for the synthesis of ethyl acetoacetate.

Spectroscopic Analysis

The formation of the enol and enolate species can be monitored and characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the keto-enol tautomerism. The keto form shows a characteristic singlet for the α-CH₂ protons, while the enol form displays a vinyl proton signal.[10] Upon addition of a base like sodium ethoxide to form the enolate, the signals for the α-protons of the keto form and the vinyl/hydroxyl protons of the enol form disappear and are replaced by a new signal corresponding to the exchanging protons in the enolate.[10]

-

Infrared (IR) Spectroscopy: The keto form exhibits two distinct carbonyl stretching frequencies (C=O), one for the ketone and one for the ester. The enol form shows a C=C stretching band and a broad O-H stretch due to intramolecular hydrogen bonding. The formation of the enolate leads to significant shifts in the carbonyl absorption bands to lower frequencies due to the delocalization of the negative charge.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of solid ethyl acetoacetate sodium salt

An In-depth Technical Guide to the Physical and Chemical Properties of Solid Ethyl Acetoacetate (B1235776) Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate or ethyl 3-oxobutanoate sodium salt, is the sodium enolate of ethyl acetoacetate. It is a versatile intermediate in organic synthesis, most notably in the acetoacetic ester synthesis for the creation of substituted ketones and other complex organic molecules.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of its solid form, detailed experimental protocols for its synthesis and analysis, and visual diagrams of key chemical processes. The solid material typically appears as a white to yellow or beige powder, crystals, or chunks.

Physical and Chemical Properties

The properties of solid this compound are summarized below. Careful handling and storage are essential, as the compound is sensitive to moisture.[3]

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₆H₉NaO₃ | [4][5] |

| Molecular Weight | 152.12 g/mol | [4][6] |

| Appearance | White to yellow to beige solid (powder, crystals, or chunks) | |

| Melting Point | 168 °C (with decomposition) | [4][7][8] |

| Assay | 90-110% (by perchloric acid titration) | [6] |

| Storage Temperature | 2-8°C | [6][8] |

| InChI Key | RYLPINAPVLRJBZ-FXRZFVDSSA-M | [6] |

| CAS Number | 20412-62-8 | [6] |

Chemical Behavior and Reactivity

This compound is the conjugate base of ethyl acetoacetate, a classic example of a compound exhibiting keto-enol tautomerism.[2] The sodium salt exists as the stable enolate form. Its primary chemical utility stems from the nucleophilic character of the α-carbon, making it a powerful tool in C-C bond formation.

Key Reactions:

-

Alkylation: The most common application is the acetoacetic ester synthesis, where the enolate anion acts as a nucleophile, attacking alkyl halides (R-X) to form α-substituted acetoacetic esters.[1][9] This reaction is fundamental for building more complex carbon skeletons.

-

Hydrolysis and Decarboxylation: The resulting substituted acetoacetic esters can be hydrolyzed and subsequently decarboxylated under acidic or basic conditions to yield methyl ketones.[9]

Stability and Handling:

-

The salt is stable under normal, dry storage conditions in tightly sealed containers.[3]

-

It is incompatible with moisture, strong acids, bases, and reducing agents.[3][10] Exposure to moisture will hydrolyze the salt back to ethyl acetoacetate.

-

Hazardous decomposition occurs upon heating, which can produce carbon monoxide and carbon dioxide.[3]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes the classic laboratory synthesis from ethyl acetate (B1210297). The reaction involves the self-condensation of ethyl acetate in the presence of a strong base, such as sodium metal or sodium ethoxide, to form the sodium salt of ethyl acetoacetate.[11][12]

Materials:

-

Ethyl acetate (anhydrous, alcohol-free)

-

Sodium metal, finely sliced or as wire

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or water bath

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Set up a round-bottomed flask with a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dried.

-

Place 5.7 moles of anhydrous ethyl acetate into the flask.[12]

-

Carefully add 2.2 atoms of clean, finely sliced sodium metal to the ethyl acetate.[12]

-

Gently warm the mixture using a water bath to initiate the reaction.[12]

-

Once the reaction begins, it will proceed vigorously. Cooling may be necessary to control the rate and prevent loss of material through the condenser.[12]

-

After the initial vigorous reaction subsides, heat the mixture on a water bath until all the sodium has dissolved completely (typically 1.5-2 hours). The resulting mixture is a solution of this compound.[12]

-

For isolation of ethyl acetoacetate (the neutral compound), the reaction mixture is cooled and acidified (e.g., with 50% acetic acid). The organic layer is then separated, dried, and purified by fractional distillation under reduced pressure.[12] To obtain the solid sodium salt, the solvent would be removed under vacuum, though it is often used in situ for subsequent reactions.

Characterization by Perchloric Acid Titration

This method is used to determine the purity (assay) of the this compound.

Principle: The basicity of the enolate is titrated with a strong acid (perchloric acid) in a non-aqueous solvent.

Procedure (General Outline):

-

Dissolve a precisely weighed amount of the this compound sample in a suitable anhydrous solvent (e.g., glacial acetic acid).

-

Add a crystal violet indicator.

-

Titrate the solution with a standardized solution of perchloric acid in acetic acid until the endpoint is reached, indicated by a color change from violet to blue-green.

-

Calculate the purity based on the volume of titrant used.

Visualizations

Synthesis Workflow: Claisen Condensation

Caption: Workflow for the Claisen condensation synthesis of this compound.

Acetoacetic Ester Synthesis Workflow

Caption: Logical workflow of the acetoacetic ester synthesis starting from the sodium salt.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. Ethylacetoacetate sodium salt | C6H10NaO3 | CID 87089461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. アセト酢酸エチル ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. ETHYL ACETOACETATE SODIUM SALT | 20412-62-8 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Ethyl Acetoacetate Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the sodium salt of ethyl acetoacetate (B1235776). The formation of the sodium salt locks the molecule in its enolate form, leading to distinct spectroscopic features compared to its keto-enol tautomeric precursor, ethyl acetoacetate. This document presents a comprehensive summary of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical diagrams to illustrate the underlying chemical processes.

Spectroscopic Data

The spectroscopic data presented below corresponds to the enolate form of ethyl acetoacetate, which is the structure of its sodium salt.

¹H NMR Data

The proton NMR spectrum of the ethyl acetoacetate enolate shows characteristic signals that differ significantly from the keto form. The most notable change is the disappearance of the active methylene (B1212753) protons and the appearance of a vinyl proton signal.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CH₃ (ester) | ~1.2 | Triplet | ~7.1 | Methyl group of the ethyl ester |

| CH₂ (ester) | ~4.1 | Quartet | ~7.1 | Methylene group of the ethyl ester |

| CH₃ (acetyl) | ~1.9 | Singlet | - | Methyl group adjacent to the C=C bond |

| CH (vinyl) | ~4.9 | Singlet | - | Vinylic proton of the enolate |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum of the ethyl acetoacetate enolate provides further confirmation of the structure, with chemical shifts indicative of the sp² hybridized carbons of the C=C double bond.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C H₃ (ester) | ~14 | Methyl carbon of the ethyl ester |

| C H₂ (ester) | ~59 | Methylene carbon of the ethyl ester |

| C H₃ (acetyl) | ~20 | Methyl carbon adjacent to the C=C bond |

| C H (vinyl) | ~84 | Vinylic carbon of the enolate |

| C =O (ester) | ~172 | Carbonyl carbon of the ester |

| C -O⁻ (enolate) | ~177 | Carbon of the enolate C-O⁻ bond |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR Data

The infrared spectrum of ethyl acetoacetate sodium salt is characterized by the absence of the typical β-dicarbonyl stretching frequencies and the appearance of strong bands corresponding to the enolate structure.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (ester carbonyl) |

| ~1560 | Strong | C=C stretching of the enolate |

| ~1400 | Medium | C-O stretching of the enolate |

Note: Peak positions can vary based on the sampling method (e.g., Nujol mull, KBr pellet).

Experimental Protocols

Synthesis of this compound

The sodium salt of ethyl acetoacetate is typically prepared by reacting ethyl acetoacetate with a strong sodium base, such as sodium ethoxide or sodium hydride.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of sodium ethoxide in absolute ethanol (B145695) is prepared in a round-bottom flask under an inert atmosphere. Alternatively, clean sodium metal can be carefully added to absolute ethanol to generate sodium ethoxide in situ.

-

The flask is cooled in an ice bath.

-

Ethyl acetoacetate is added dropwise to the stirred solution of sodium ethoxide.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the sodium salt.

-

The resulting precipitate of this compound is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A small amount of the dried this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: A small amount of the dried salt is prepared as a KBr pellet or as a Nujol mull.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Visualizations

The following diagrams illustrate the chemical transformation and the general workflow for the spectroscopic analysis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

An In-Depth Technical Guide to the Solubility of Ethyl Acetoacetate Sodium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate (B1235776) sodium salt, the sodium enolate of ethyl acetoacetate, is a crucial intermediate in a wide array of chemical syntheses, including the production of pharmaceuticals, dyes, and pesticides. Its utility is fundamentally linked to its solubility characteristics in various reaction media. Understanding and predicting its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final products. This technical guide provides a comprehensive overview of the principles governing the solubility of this salt, a detailed experimental protocol for its determination, and a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of a salt in an organic solvent is governed by the principle of "like dissolves like." As an ionic compound, ethyl acetoacetate sodium salt's solubility is dictated by the polarity of the solvent and its ability to solvate the sodium cation and the ethyl acetoacetate enolate anion.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the sodium cation and the enolate anion. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess high polarity and can effectively solvate the sodium cation. The large organic anion may also be well-solvated. |

| Aprotic, Moderately Polar Solvents | Acetone, Ethyl Acetate | Low to Moderate | While possessing a dipole moment, their ability to solvate ions is significantly less than highly polar solvents. |

| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents have low dielectric constants and lack the ability to effectively solvate the charged ions of the salt, leading to poor solubility. |

Experimental Protocol for Determining Solubility

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask method.[1]

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[1]

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the container to stand undisturbed in the thermostat to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

-

HPLC/UV-Vis: Create a calibration curve using standard solutions of known concentrations.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solid residue.

-

-

3. Data Analysis and Reporting

-

Calculate the solubility as the concentration of the this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of this compound.

Caption: A workflow diagram for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented, a systematic approach based on fundamental chemical principles and established experimental protocols can provide researchers with the necessary information for their work. The predicted solubility trends, coupled with the detailed experimental guide and logical workflow presented in this document, offer a robust framework for scientists and drug development professionals to effectively utilize this important chemical intermediate. The generation of precise solubility data through the outlined experimental protocol will be a valuable contribution to the broader chemical and pharmaceutical research communities.

References

Methodological & Application

Acetoacetic ester synthesis using ethyl acetoacetate sodium salt for ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the preparation of α-substituted or α,α-disubstituted methyl ketones.[1] This method utilizes ethyl acetoacetate (B1235776) as a starting material, which possesses a highly acidic α-hydrogen due to the presence of two flanking electron-withdrawing carbonyl groups. This acidity allows for the facile formation of a stabilized enolate, the sodium salt of ethyl acetoacetate, upon treatment with a suitable base such as sodium ethoxide.[1][2] The resulting enolate is a potent nucleophile that can undergo alkylation via an SN2 reaction with a variety of alkyl halides. Subsequent hydrolysis of the ester functionality followed by decarboxylation of the resulting β-keto acid affords the desired ketone.[1][3][4] This synthetic route is particularly valuable as it provides a reliable method for the formation of carbon-carbon bonds.

General Reaction Scheme

The overall transformation of the acetoacetic ester synthesis can be summarized in three key steps:

-

Enolate Formation: The α-proton of ethyl acetoacetate is abstracted by a base, typically sodium ethoxide, to form the nucleophilic sodium enolate.

-

Alkylation: The enolate attacks an alkyl halide in an SN2 reaction, leading to the formation of an α-alkylated acetoacetic ester. This step can be repeated with a different alkyl halide to synthesize α,α-disubstituted ketones.

-

Hydrolysis and Decarboxylation: The alkylated acetoacetic ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.[3][4]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of ketones using ethyl acetoacetate. A general procedure is outlined, followed by specific examples for the preparation of various ketones.

General Protocol for Acetoacetic Ester Synthesis of Ketones

This protocol is a generalized procedure based on established methods, including those published in Organic Syntheses.

Step 1: Alkylation of Ethyl Acetoacetate

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

-

Alkylation: Gently heat the reaction mixture to reflux and add the desired alkyl halide dropwise over a period of 1-2 hours. Continue refluxing with stirring until the reaction is complete (typically monitored by the disappearance of the starting materials via TLC or until the solution becomes neutral to moist litmus (B1172312) paper).

-

Work-up: After cooling, the precipitated sodium halide is removed by filtration. The ethanol is then removed from the filtrate by distillation. The resulting crude alkylated ethyl acetoacetate can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The crude alkylated ethyl acetoacetate is added to an aqueous solution of sodium hydroxide (B78521). The mixture is stirred at room temperature for several hours to effect saponification.

-

Acidification and Decarboxylation: The aqueous solution is then acidified with a strong acid (e.g., sulfuric acid). The resulting β-keto acid is unstable and decarboxylates upon gentle heating. The ketone product is then isolated by steam distillation or extraction.

-

Purification: The crude ketone is purified by fractional distillation.

Specific Protocol: Synthesis of 2-Heptanone (Methyl n-Amyl Ketone)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Step 1: Synthesis of Ethyl n-Butylacetoacetate

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 115 g (5 gram atoms) of metallic sodium in 2.5 L of absolute ethanol.

-

To the resulting sodium ethoxide solution, add 650 g (5 moles) of ethyl acetoacetate.

-

Heat the solution to a gentle reflux and add 750 g (5.47 moles) of n-butyl bromide dropwise over approximately 2 hours.

-

Continue refluxing and stirring for 6-10 hours, or until the reaction mixture is neutral to moist litmus paper.

-

Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with 100 mL of absolute ethanol and combine the washings with the main solution.

-

Distill the ethanol from the solution. The crude ethyl n-butylacetoacetate (approximately 925 g) can be used directly in the next step.

Step 2: Hydrolysis and Decarboxylation to 2-Heptanone

-

In a 12-liter round-bottom flask with a mechanical stirrer, place 5 L of a 5% aqueous sodium hydroxide solution (6.25 moles).

-

Add the crude ethyl n-butylacetoacetate (from the previous step) to the flask.

-

Stir the mixture at room temperature for 4 hours to achieve complete saponification.

-

Allow the mixture to stand, and then separate the aqueous layer.

-

Transfer the aqueous layer to a flask equipped for distillation and slowly add 500 mL of 50% sulfuric acid.

-

Once the evolution of carbon dioxide subsides, heat the mixture to boiling and distill about one-third to one-half of the total volume.

-

The distillate is then purified by repeated distillations and washings to yield pure 2-heptanone. The reported yield is 300–350 g.[5]

Data Presentation

The following table summarizes the synthesis of various ketones via the acetoacetic ester synthesis, including the required alkyl halides and reported yields where available.

| Target Ketone | Alkyl Halide(s) | Reported Yield (%) | Reference |

| 2-Pentanone | Ethyl iodide | Not specified | |

| 2-Heptanone | n-Butyl bromide | 60-70% (overall) | [5] |

| 3-Methyl-2-pentanone (B1360105) | 1. Methyl iodide 2. Ethyl bromide | Not specified | [6][7][8] |

| 5-Methyl-2-hexanone | Isobutyl bromide (3-methyl-1-bromobutane) | Not specified | [8] |

Visualizations

Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the acetoacetic ester synthesis.

Caption: Mechanism of the acetoacetic ester synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of ketones using the acetoacetic ester method.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

- 7. Give the synthesis of the following from ethyl acetoacetate: 3-methyl-2-.. [askfilo.com]

- 8. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

Application Notes and Protocols: Alkylation of Ethyl Acetoacetate Sodium Salt with Primary Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of ethyl acetoacetate (B1235776) is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction, a key step in the acetoacetic ester synthesis, allows for the straightforward introduction of alkyl groups, leading to the formation of a wide variety of ketones and other substituted carbonyl compounds.[1][2] This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex organic molecules. The reaction proceeds via an SN2 mechanism, where the enolate of ethyl acetoacetate, a soft nucleophile, attacks a primary alkyl halide.[1][3][4]

Reaction Mechanism and Key Principles

The overall process can be broken down into two primary stages:

-

Enolate Formation: Ethyl acetoacetate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 11) due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating enolate formation.[1][3][5]

-

Alkylation: The resulting nucleophilic enolate then attacks the primary alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond at the α-position.[1][3][5][6]

It is crucial to use a base that does not promote side reactions like hydrolysis of the ester. Sodium ethoxide in ethanol (B145695) is commonly used because any transesterification that occurs does not change the product.[1] The choice of alkyl halide is generally restricted to primary and some secondary halides to avoid competing E2 elimination reactions.[7][8][9]

Experimental Workflow

The following diagram outlines the typical experimental workflow for the alkylation of ethyl acetoacetate sodium salt with a primary alkyl halide.

Caption: Experimental workflow for the alkylation of ethyl acetoacetate.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 reaction mechanism for the alkylation of the ethyl acetoacetate enolate.

Caption: Mechanism of ethyl acetoacetate alkylation.

Detailed Experimental Protocol: Synthesis of Ethyl n-Butylacetoacetate

This protocol is adapted from a procedure published in Organic Syntheses.[10]

Materials:

-

Absolute Ethanol: 2.5 L

-

Sodium metal: 115 g (5 gram-atoms)

-

Ethyl acetoacetate: 650 g (5 moles)

-

n-Butyl bromide: 750 g (5.47 moles)

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable reaction flask equipped with a stirrer and reflux condenser, place 2.5 L of absolute ethanol. Gradually add 115 g of metallic sodium in small pieces. The reaction is exothermic and should be controlled. Allow three to four hours for all the sodium to dissolve completely.

-

Formation of the Sodium Salt: Once all the sodium has dissolved, add 650 g of ethyl acetoacetate to the sodium ethoxide solution.

-

Alkylation: Start the stirrer and heat the solution to a gentle boil. Over a period of approximately two hours, add 750 g of n-butyl bromide to the boiling solution.

-

Reaction Completion and Work-up: After the addition of n-butyl bromide is complete, continue to reflux the mixture until it is no longer alkaline to litmus (B1172312) paper. This typically takes several hours. The completion of the reaction is indicated by the precipitation of sodium bromide.

-

Isolation of the Crude Product: Distill the ethanol from the reaction mixture using a short column and a steam bath. The remaining crude residue will contain the ethyl n-butylacetoacetate and sodium bromide.

-

Purification: If the pure ester is desired, the crude product should be distilled under reduced pressure.

Quantitative Data Summary

| Alkyl Halide | Base/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| n-Butyl bromide | Sodium ethoxide/Ethanol | Not specified | Boiling | 69-72 | [10] |

| 1-Bromopropane | Sodium ethoxide/Ethanol | Not specified | Not specified | Not specified | [3] |

| Benzyl bromide | Sodium ethoxide/Ethanol | Not specified | Not specified | Not specified | [11] |

Note: The yield of the C-alkylation product is influenced by the nature of the alkyl halide. The tendency for O-alkylation increases with harder alkyl halides. For instance, the use of ethyl iodide leads to a higher C/O product ratio compared to ethyl chloride.[12]

Factors Affecting the Reaction

Several factors can influence the success and yield of the alkylation reaction:

-

Nature of the Alkyl Halide: Primary alkyl halides are ideal for this SN2 reaction.[1][3] Secondary halides may give lower yields due to steric hindrance and competing elimination reactions, while tertiary halides will primarily undergo elimination.[7][8]

-

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl.[12]

-

Base and Solvent: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a standard system.[1][3] The use of stronger bases in aprotic polar solvents can increase the rate but may also lead to a higher proportion of the O-alkylation product.[13]

-

Reaction Conditions: Proper control of temperature and reaction time is necessary to ensure the reaction goes to completion and to minimize side reactions.[14] An excess of the alkyl halide can be used to decrease the reaction time.[10]

-

Purity of Reagents: The use of absolute (anhydrous) ethanol is important to prevent hydrolysis of the ester and the enolate.[10] The starting materials should be pure to avoid the formation of by-products.[14]

Applications in Drug Development

The acetoacetic ester synthesis is a versatile tool for constructing the carbon skeleton of many pharmaceutical compounds. The resulting ketones can be further modified through a variety of reactions, including reduction, oxidation, and additional alkylations. This allows for the synthesis of a diverse range of structures from a common intermediate, making it a valuable strategy in the development of new therapeutic agents. For example, derivatives of acetoacetic acid are used in the manufacture of drugs and vitamins.[12]

References

- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. askthenerd.com [askthenerd.com]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. brainly.com [brainly.com]

Application Notes and Protocols for the Synthesis of Substituted Carboxylic Acids from Ethyl Acetoacetate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the formation of α-substituted and α,α-disubstituted ketones. However, a significant modification of this synthesis pathway allows for the preparation of a variety of substituted acetic acids. This is achieved by altering the final hydrolysis and decarboxylation step. Instead of the typical acidic or dilute basic hydrolysis that leads to ketones, the use of concentrated alcoholic potassium hydroxide (B78521) (KOH) followed by acidification leads to the formation of substituted carboxylic acids. This application note provides a detailed overview of this synthetic route, experimental protocols, and relevant data for researchers in organic synthesis and drug development.

The overall transformation involves three key stages:

-

Enolate Formation: The acidic α-proton of ethyl acetoacetate (B1235776) is abstracted by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkyl halide, leading to the formation of a mono- or di-alkylated β-keto ester.

-

Hydrolysis and Decarboxylation ("Acid Cleavage"): Saponification of the ester with a concentrated base, followed by acidification, results in a β-keto acid intermediate. Under these conditions, cleavage of the bond between the α-carbon and the acetyl group occurs, yielding a substituted acetic acid and acetic acid.

This method is particularly useful for synthesizing carboxylic acids with a chain extended by two carbons from the starting alkyl halide.

Diagram of the General Workflow

Caption: General workflow for the synthesis of substituted carboxylic acids.

Diagram of the Reaction Mechanism

Application Notes: Ethyl Acetoacetate in the Knorr Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrrole (B145914) synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a pivotal method for the synthesis of substituted pyrroles.[1] These five-membered aromatic heterocycles are integral scaffolds in a vast array of pharmaceuticals, natural products, and functional materials. The classical Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or a related active methylene (B1212753) compound.[1][2] This application note provides a detailed protocol for the archetypal Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole," which utilizes two equivalents of ethyl acetoacetate (B1235776).

Reaction Principle

In the classic one-pot synthesis of Knorr's Pyrrole, one equivalent of ethyl acetoacetate is transformed in situ into an α-amino ketone. This is achieved through nitrosation with sodium nitrite (B80452) in acetic acid to form an α-oximino-β-ketoester, followed by reduction with zinc dust.[2][3] The resulting α-amino-β-ketoester then undergoes condensation with a second equivalent of ethyl acetoacetate. The reaction proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] Although the active methylene component is the enol or enolate of ethyl acetoacetate, the reaction is conducted in acidic medium, meaning the neutral ester is the starting material.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer